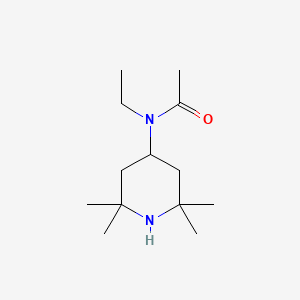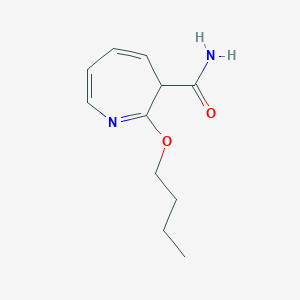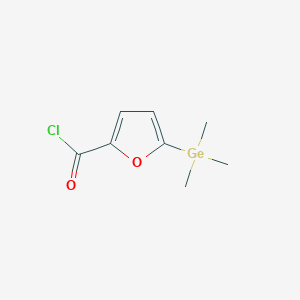
N-Ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is an organic compound belonging to the class of amides. It is characterized by the presence of a piperidine ring substituted with ethyl and acetamide groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-Ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide finds applications in several fields:
Chemistry: It is used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its use as a drug candidate for neuroprotective and anti-inflammatory effects.
Industry: It is employed as an additive in the production of plastics and coatings to enhance durability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with free radicals and reactive oxygen species. The compound acts as a scavenger, neutralizing these reactive species and preventing oxidative damage. This activity is attributed to the presence of the piperidine ring, which can donate electrons and stabilize free radicals.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base in organic synthesis.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide: Another derivative with similar stabilizing properties.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in the production of hindered amine light stabilizers.
Uniqueness
N-Ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide stands out due to its specific combination of ethyl and acetamide groups, which enhance its stability and reactivity compared to other similar compounds. This unique structure makes it particularly effective in applications requiring high resistance to oxidative stress and degradation.
Properties
CAS No. |
89725-67-7 |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
N-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C13H26N2O/c1-7-15(10(2)16)11-8-12(3,4)14-13(5,6)9-11/h11,14H,7-9H2,1-6H3 |
InChI Key |
MHTRJQZCOQLHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC(NC(C1)(C)C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)

![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)

![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)

